3,3-Bis(azidomethyl)oxetane 3,3-Bis(azidomethyl)oxetane
Brand Name: Vulcanchem
CAS No.: 17607-20-4
VCID: VC13860387
InChI: InChI=1S/C5H8N6O/c6-10-8-1-5(2-9-11-7)3-12-4-5/h1-4H2
SMILES:
Molecular Formula: C5H8N6O
Molecular Weight: 168.16 g/mol

3,3-Bis(azidomethyl)oxetane

CAS No.: 17607-20-4

Cat. No.: VC13860387

Molecular Formula: C5H8N6O

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis(azidomethyl)oxetane - 17607-20-4

Specification

CAS No. 17607-20-4
Molecular Formula C5H8N6O
Molecular Weight 168.16 g/mol
IUPAC Name 3,3-bis(azidomethyl)oxetane
Standard InChI InChI=1S/C5H8N6O/c6-10-8-1-5(2-9-11-7)3-12-4-5/h1-4H2
Standard InChI Key GOPVUFFWLXPUBM-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

BAMO (C₅H₈N₆O) features a four-membered oxetane ring with two azidomethyl (-CH₂N₃) groups at the 3-positions. This structure confers high strain energy (from the oxetane ring) and significant energy density (from the azide groups), which decompose exothermically to release nitrogen gas . The compound’s molecular weight is 168.15 g/mol, with a density of 1.3 g/cm³ .

Thermal and Kinetic Stability

BAMO exhibits moderate thermal stability, with decomposition onset temperatures ranging from 150°C to 180°C depending on purity . Differential scanning calorimetry (DSC) reveals an exothermic peak at 210°C (ΔH = -1,200 J/g) , attributed to azide decomposition. Its sensitivity to impact (50 cm, Hammer test) and friction (360 N, BAM friction test) classifies it as a secondary explosive .

Synthesis Methodologies

Solvent-Free Phase-Transfer Catalyzed Azidation

The industrial-scale synthesis of BAMO involves reacting 3,3-bis(chloromethyl)oxetane (BCMO) with sodium azide (NaN₃) in a solvent-free, aqueous phase-transfer system . Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Temperature95–105°CHigher rates, reduced side reactions
Phase-transfer catalyst0.5–1.5 mol% TBAB*Enhances NaN₃ solubility
Reaction time6–24 hours>99% conversion
pH>10Prevents HN₃ formation
*Tetrabutylammonium bromide (TBAB)

This method eliminates organic solvents, reducing costs and environmental impact. Post-reaction purification via alumina column filtration yields BAMO with >99% purity .

Copolymerization with Glycidyl Azide

To enhance energetic performance, BAMO is copolymerized with glycidyl azide (GAP) via cationic polymerization . A typical process involves:

  • Monomer feed: Epichlorohydrin and 3,3-bis(bromomethyl)oxetane (BBrMO) at a 1:1 molar ratio.

  • Initiation: Butane-1,4-diol (0.5 mol%) and BF₃·OEt₂ catalyst (1 mol%) at 40°C.

  • Azidation: Halogenated copolymer treated with NaN₃ in dimethylformamide (DMF) at 80°C for 12 hours .

The resulting glycidyl azide-*-BAMO copolymer exhibits 15% higher energy content than GAP homopolymer (ΔH = 1,450 J/g vs. 1,260 J/g) .

Direct Azidation of Polybrominated Oxetane

An alternative route avoids handling unstable BAMO monomers by azidating poly(3,3-bis-bromo oxetane) (PBBrMO) in cyclohexanone at 115°C for 6 hours . This method achieves 98% azidation efficiency and reduces sensitivity during processing .

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR: Peaks at 2,100 cm⁻¹ (N₃ stretch), 1,100 cm⁻¹ (C-O-C oxetane), and 2,850–2,950 cm⁻¹ (C-H) .

  • ¹H NMR (CDCl₃): δ 3.6 ppm (m, 4H, CH₂N₃), δ 4.2 ppm (s, 4H, oxetane CH₂), δ 3.3 ppm (t, 2H, oxetane ring) .

Molecular Weight Distribution

Gel permeation chromatography (GPC) of poly-BAMO shows Mₙ = 3,500–5,000 Da and Đ = 1.8–2.2, indicating moderate polydispersity . Copolymers with GAP exhibit broader distributions (Đ = 2.5–3.0) due to chain-transfer reactions .

Thermal Behavior

MaterialT₅% (°C)*Tₚ (°C)**ΔH (J/g)
BAMO monomer 152210-1,200
Poly-BAMO 175225-980
GAP-*-BAMO copolymer 168232-1,450
*5% weight loss temperature (TGA, N₂, 10°C/min)
**Peak decomposition temperature (DSC)

Energetic Applications

Solid Rocket Propellants

BAMO-based binders constitute 10–20 wt% of composite propellants, enhancing specific impulse (Iₛ) by 8–12 seconds compared to hydroxyl-terminated polybutadiene (HTPB) . A typical formulation includes:

  • 70% ammonium perchlorate (oxidizer)

  • 15% aluminum powder (fuel)

  • 15% poly-BAMO binder

This system achieves Iₛ = 265 s (vs. 253 s for HTPB) at 70 bar chamber pressure .

Plastic-Bonded Explosives (PBXs)

BAMO terpolymers with ε-caprolactam and tetrahydrofuran improve mechanical strength (tensile strength = 4.2 MPa) and detonation velocity (D = 8,200 m/s) .

Gas Generators

Azide decomposition releases 3.5 L N₂/g BAMO, enabling applications in automotive airbag inflators .

Future Research Directions

  • Stabilized monomers: Developing BAMO derivatives with reduced sensitivity via –NO₂ or –NF₂ substituents .

  • Bio-derived oxetanes: Synthesizing BAMO analogs from sustainable feedstocks (e.g., lignin-derived diols) .

  • Additive manufacturing: 3D printing BAMO-based propellants with gradient energetic compositions .

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